Ethyl 2-aminothiazole-4-carboxylate
Overview
Description
Levofloxacin (hydrate) is a fluoroquinolone antibiotic used to treat a variety of bacterial infections. It is the optical S-(-) isomer of racemic ofloxacin and is known for its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria . Levofloxacin (hydrate) is commonly used in the treatment of respiratory tract infections, skin infections, urinary tract infections, and certain types of gastroenteritis .
Biochemical Analysis
Biochemical Properties
Ethyl 2-aminothiazole-4-carboxylate has been found to interact with various enzymes and proteins. For instance, it has been shown to have a strong binding affinity with the enzyme UDP-N-acetylmuramate/L-alanine ligase . This interaction suggests that this compound could act as an antagonist against this enzyme .
Cellular Effects
This compound has shown significant potential towards various types of cells. For instance, it has demonstrated antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also showed antifungal potential against Candida glabrata and Candida albicans .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with target enzymes. For example, it has been found to have a high binding affinity with the enzyme UDP-N-acetylmuramate/L-alanine ligase . This suggests that this compound could inhibit or activate this enzyme, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It has been synthesized and characterized by FTIR and NMR , suggesting that it has good stability for experimental use.
Metabolic Pathways
Given its interaction with the enzyme UDP-N-acetylmuramate/L-alanine ligase , it may be involved in the metabolic pathways related to this enzyme.
Preparation Methods
Synthetic Routes and Reaction Conditions: Levofloxacin (hydrate) is synthesized through a series of chemical reactions starting from the racemic mixture of ofloxacin. The process involves the separation of the S-(-) isomer, which is more active than the R-(+) isomer.
Industrial Production Methods: Industrial production of levofloxacin (hydrate) involves the use of high-purity reagents and controlled reaction conditions to ensure the desired isomer is obtained. The process includes the crystallization of levofloxacin in the presence of water to form the hydrate. The final product is then purified through techniques such as recrystallization and chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Levofloxacin (hydrate) undergoes various chemical reactions, including:
Oxidation: Levofloxacin can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of desmethyl and desfluoro derivatives.
Substitution: Substitution reactions can occur at the piperazinyl group, leading to the formation of different analogs.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products: The major products formed from these reactions include N-oxide levofloxacin, desmethyl levofloxacin, and various substituted analogs, each with distinct pharmacological properties .
Scientific Research Applications
Levofloxacin (hydrate) has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of fluoroquinolone chemistry and the development of new antibiotics.
Biology: Levofloxacin is used in research on bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: It is extensively studied for its efficacy in treating various bacterial infections and its pharmacokinetics and pharmacodynamics.
Industry: Levofloxacin is used in the formulation of pharmaceutical products, including tablets, injections, and eye drops
Mechanism of Action
Levofloxacin (hydrate) exerts its antibacterial effects by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, levofloxacin prevents the bacteria from replicating and ultimately leads to bacterial cell death . The molecular targets and pathways involved in this mechanism are crucial for its broad-spectrum antibacterial activity .
Comparison with Similar Compounds
- Ciprofloxacin
- Moxifloxacin
- Gatifloxacin
- Ofloxacin
Levofloxacin (hydrate) stands out due to its high efficacy, broad-spectrum activity, and favorable pharmacokinetic profile, making it a valuable antibiotic in clinical practice.
Properties
IUPAC Name |
ethyl 2-amino-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFUVBWCMLLKOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Record name | ethyl 2-aminothiazole-4-carboxylate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202285 | |
Record name | 4-Thiazolecarboxylic acid, 2-amino-, ethyl ester | |
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Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow powder; [Alfa Aesar MSDS] | |
Record name | Ethyl 2-aminothiazole-4-carboxylate | |
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CAS No. |
5398-36-7 | |
Record name | Ethyl 2-amino-4-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5398-36-7 | |
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Record name | 4-Thiazolecarboxylic acid, 2-amino-, ethyl ester | |
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Record name | 5398-36-7 | |
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Record name | 4-Thiazolecarboxylic acid, 2-amino-, ethyl ester | |
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Record name | 4-Thiazolecarboxylic acid, 2-amino-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.973 | |
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Record name | Ethyl 2-amino-4-thiazolecarboxylate | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Ethyl 2-aminothiazole-4-carboxylate in materials science?
A1: this compound is a versatile compound used to modify the properties of polymers like polyvinyl chloride (PVC). [] This modification, achieved through substitution reactions, introduces thiazole (ester) groups onto the PVC backbone, as confirmed by FTIR and 1H NMR spectroscopy. [] This functionalization enhances PVC's antimicrobial properties and improves its photostability, making it suitable for applications requiring resistance to microbial degradation and UV exposure. []
Q2: How is this compound characterized using spectroscopic techniques?
A2: The structure of this compound has been elucidated using several spectroscopic methods:
- IR Spectroscopy: Provides information about functional groups present in the molecule. []
- 1H NMR Spectroscopy: Reveals the number and type of hydrogen atoms and their environment within the molecule. [, ]
- 13C NMR Spectroscopy: Gives insights into the carbon backbone of the molecule. []
Q3: What are the potential applications of this compound in the development of anticancer agents?
A3: this compound serves as a scaffold for synthesizing novel anti-cancer agents. [, ] Studies have focused on creating derivatives with amino acid moieties that target specific proteins involved in cancer progression, such as the beta-catenin pathway in colorectal cancer. [] These derivatives have demonstrated promising in vitro antiproliferative activity against colorectal cancer cell lines, highlighting their potential for further development as anti-cancer therapeutics. []
Q4: Has this compound demonstrated any activity against drug-resistant cancer cells?
A4: Yes, certain derivatives of this compound, specifically compounds 4c, 6b, and 7c, have shown promising activity against cisplatin-resistant ovarian cancer cells (A2780CISR). [] Interestingly, these compounds were more potent in the resistant cell line compared to the parent cell line (A2780), suggesting a potential ability to overcome cisplatin resistance mechanisms. [] Further investigation is needed to elucidate the exact mechanism behind this observation.
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